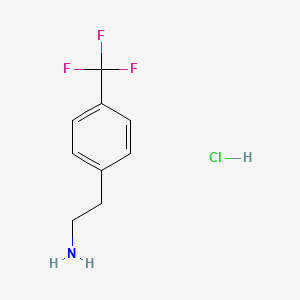

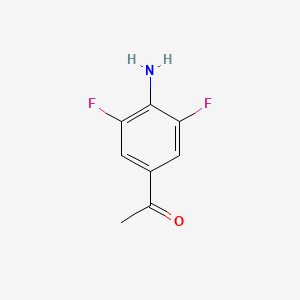

1-(4-Amino-3,5-difluorophenyl)ethanone

Overview

Description

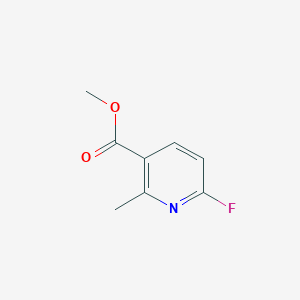

1-(4-Amino-3,5-difluorophenyl)ethanone is a chemical compound with the molecular formula C8H7F2NO . It has a molecular weight of 171.14400 and a density of 1.299g/cm3 .

Synthesis Analysis

The synthesis of 1-(4-Amino-3,5-difluorophenyl)ethanone involves several precursors including N-Butyl Vinyl Ether, 4-bromo-2,6-difluorobenzene, N,N-Dimethylacetamide, and 2,6-Difluoroaniline . The synthesis process has been documented in various literature sources .Molecular Structure Analysis

The molecular structure of 1-(4-Amino-3,5-difluorophenyl)ethanone is based on the molecular formula C8H7F2NO . The exact mass is 171.05000 .Physical And Chemical Properties Analysis

1-(4-Amino-3,5-difluorophenyl)ethanone has a molecular weight of 171.14400, a density of 1.299g/cm3, and a boiling point of 270.6ºC at 760 mmHg . The melting point and MSDS are not available . The flash point is 117.4ºC .Scientific Research Applications

3. Synthesis of Thiazole Derivatives

- Summary of Application : This compound has been used in the synthesis of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles. Thiazole derivatives have several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

- Methods of Application : The compound was synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .

- Results or Outcomes : These newly synthesized compounds were screened for their antifungal and antibacterial activities .

4. Synthesis of Optically Pure Vic-Halohydrins

- Summary of Application : This compound has been used in the biocatalytic synthesis of optically pure vic-halohydrins. Vic-halohydrins are highly valuable building blocks for the synthesis of many different natural products and pharmaceuticals .

- Methods of Application : The compound was bioreduced to (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol using isopropanol as a hydrogen .

- Results or Outcomes : This system enabled near 100% conversion of 500 g/L 2-chloro-1-(3,4-difluorophenyl)ethanone .

5. Synthesis of (E)-3-(4-(1,5,9-trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one

- Summary of Application : This compound has been used in the synthesis of (E)-3-(4-(1,5,9-trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one .

- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .

- Results or Outcomes : The specific results or outcomes obtained were not provided in the source .

6. Synthesis of Condensed Pyrimidines

- Summary of Application : This compound has been used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .

- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .

- Results or Outcomes : The specific results or outcomes obtained were not provided in the source .

properties

IUPAC Name |

1-(4-amino-3,5-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPXEMBDRBECQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610860 | |

| Record name | 1-(4-Amino-3,5-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Amino-3,5-difluorophenyl)ethanone | |

CAS RN |

811799-69-6 | |

| Record name | 1-(4-Amino-3,5-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1357910.png)